

# Cross-referencing experimental data of 2,4-Dimethoxypyridine with literature values

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## Compound of Interest

Compound Name: 2,4-Dimethoxypyridine

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## A Comparative Guide to 2,4-Dimethoxypyridine for Researchers

For researchers, scientists, and professionals in drug development, **2,4-Dimethoxypyridine** is a versatile heterocyclic building block. Its unique electronic and steric properties, conferred by the two methoxy groups on the pyridine ring, make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of **2,4-Dimethoxypyridine** against its structural isomers, supported by literature-derived data and detailed experimental protocols for its synthesis and characterization.

## Physicochemical Properties: A Comparative Analysis

The position of the methoxy groups on the pyridine ring significantly influences the physical and spectral properties of the molecule. Below is a comparison of **2,4-Dimethoxypyridine** with its isomers.

Property	2,4-Dimethoxypyridine	2,6-Dimethoxypyridine	3,4-Dimethoxypyridine	3,5-Dimethoxypyridine
CAS Number	18677-43-5[1]	6231-18-1[2]	109613-93-6[3]	18677-48-0[4]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> [1]	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> [2]	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> [3]	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> [4]
Molecular Weight	139.15 g/mol [1]	139.15 g/mol [2]	139.15 g/mol [3]	139.15 g/mol [4]
Appearance	Colorless Liquid[1]	Colorless to Light Yellow Liquid[2]	-	Colorless to Pale Yellow Oil[4]
Boiling Point (°C)	-	178-180	202.6 ± 20.0[3]	225.6 ± 20.0[4]
Density (g/mL at 25°C)	-	1.053	1.064 (Predicted) [3]	1.064 (Predicted) [4]
Refractive Index (n <sub>20/D</sub> )	-	1.503	1.488[3]	-

## Spectral Data Comparison

Spectroscopic data is crucial for the identification and characterization of isomers. While full spectral data for **2,4-Dimethoxypyridine** is not readily available in public databases, a comparison with its well-characterized isomers provides a useful reference.

Spectrum	2,4-Dimethoxypyridine	2,6-Dimethoxypyridine	3,4-Dimethoxypyridine	3,5-Dimethoxypyridine
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	Data not available	7.45 (t, 1H), 6.28 (d, 2H), 3.89 (s, 6H)[5]	Data not available	Data not available
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	Data not available	Data not available	Data not available	Data not available
Key IR Peaks (cm <sup>-1</sup> )	Data not available	Data available[6]	Data not available	Data not available
Mass Spec (m/z)	Data not available	139 (M+), 138, 124, 110, 109, 94, 80[5]	Data not available	Data not available

## Experimental Protocols

The following protocols provide a general methodology for the synthesis and characterization of dimethoxypyridines, which can be adapted for **2,4-Dimethoxypyridine**.

### Synthesis of Dimethoxypyridines via Nucleophilic Substitution

This protocol is based on the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine and can be adapted for the synthesis of **2,4-dimethoxypyridine** from 2,4-dichloropyridine.

Materials:

- Dichloropyridine isomer (e.g., 2,4-dichloropyridine)
- Sodium hydroxide (solid)
- Methanol (anhydrous)
- Dichloromethane

- Anhydrous sodium sulfate
- Deionized water

#### Procedure:

- In a three-necked flask, combine the dichloropyridine (1 equivalent), sodium hydroxide (2 equivalents), and anhydrous methanol.
- Reflux the reaction mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- After completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.[\[2\]](#)
- Dilute the residue with deionized water and perform a liquid-liquid extraction with dichloromethane (3x).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the mixture and remove the dichloromethane under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain the pure dimethoxypyridine.[\[2\]](#)

## Characterization Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

### 2. Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR accessory. Key vibrational frequencies corresponding to C-O, C=N, C=C, and C-H bonds

should be identified.

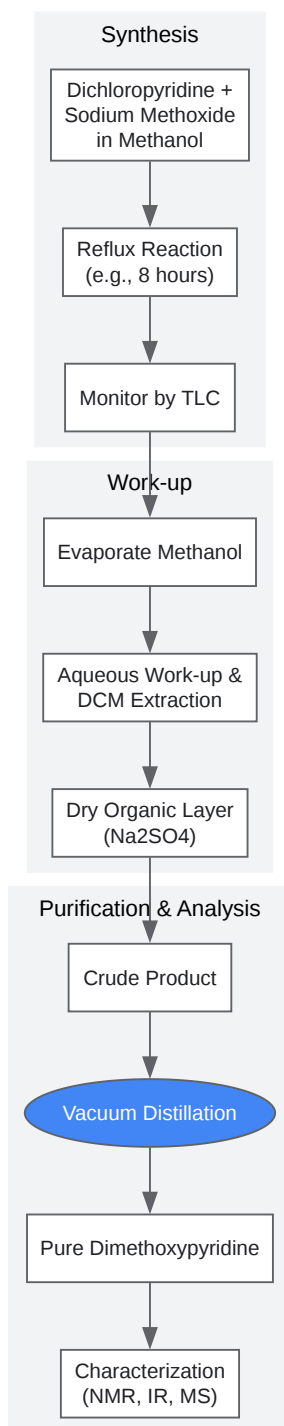
### 3. Mass Spectrometry (MS):

- Obtain the mass spectrum using a GC-MS system with electron ionization (EI). The molecular ion peak ( $M^+$ ) should correspond to the molecular weight of the compound (139.15 g/mol). Analyze the fragmentation pattern to confirm the structure.

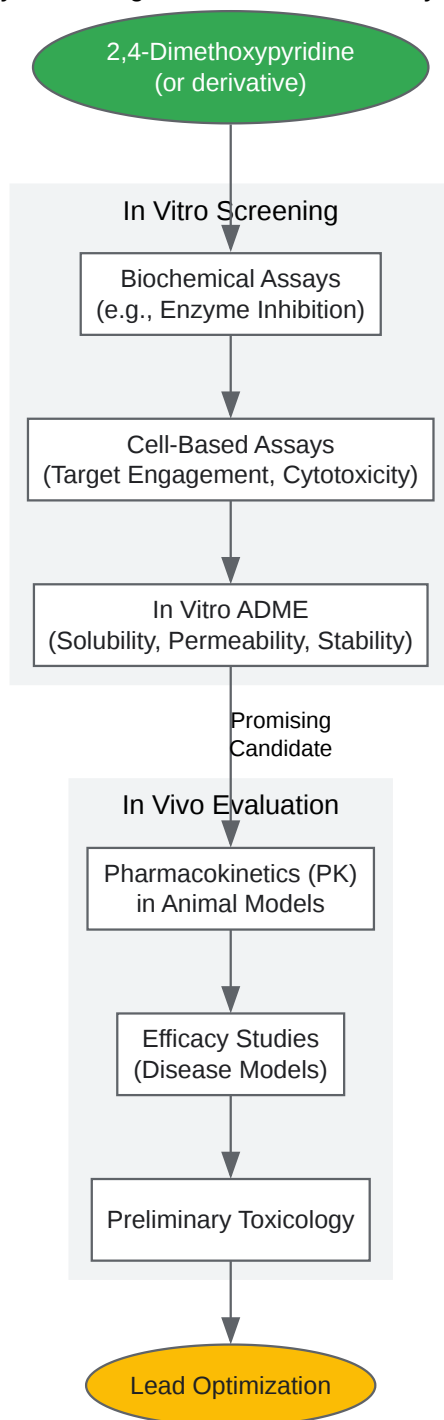
## Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical synthesis and purification workflow, and a logical screening cascade for drug discovery applications.

## Synthesis and Purification Workflow for Dimethoxypyridines



## Drug Discovery Screening Cascade for a Novel Pyridine Derivative

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